Cas no 31664-34-3 (Coenzyme A, 3'-O-dephosphono-, S-acetate)

31664-34-3 structure
Produktname:Coenzyme A, 3'-O-dephosphono-, S-acetate
Coenzyme A, 3'-O-dephosphono-, S-acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Coenzyme A,3'-O-dephosphono-, S-acetate (9CI)
- Acetyl-dephospho-coenzyme A
- Acetyl-dephospho-coa
- Coenzyme A, 3'-O-dephosphono-, S-acetate
- 9-{5-O-[{[{4-[(3-{[2-(Acetylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
- Acetyldephospho-CoA
- 3'-Dephosphoacetyl-CoA
- Adenosine pyrophosphate, 5'→4-ester with 2,4-dihydroxy-N-[2-[(2-mercaptoethyl)carbamoyl]ethyl]-3,3- dimethylbutyramide, S-acetate (7CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→4'-ester with 2,4-dihydroxy-N-[2-[(2-mercaptoethyl)carbamoyl]ethyl]-3,3- dimethylbutyramide S-acetate (8CI)
- 31664-34-3
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
- DTXSID40953627
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→4'-ester with 2,4-dihydroxy-N-[2-[(2-mercaptoethyl)carbamoyl]ethyl]-3,3-dimethylbutyramide S-acetate (8CI)
- Adenosine pyrophosphate, 5'→4-ester with 2,4-dihydroxy-N-[2-[(2-mercaptoethyl)carbamoyl]ethyl]-3,3-dimethylbutyramide, S-acetate (7CI)
- 3'-Dephosphoacetyl-CoA
- Acetyldephospho-CoA
-
- Inchi: 1S/C23H37N7O14P2S/c1-12(31)47-7-6-25-14(32)4-5-26-21(36)18(35)23(2,3)9-42-46(39,40)44-45(37,38)41-8-13-16(33)17(34)22(43-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-35H,4-9H2,1-3H3,(H,25,32)(H,26,36)(H,37,38)(H,39,40)(H2,24,27,28)/t13-,16-,17-,18+,22-/m1/s1
- InChI-Schlüssel: XEFUABMMGJVHSD-ZSJPKINUSA-N
- Lächelt: S(C(C)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 729.159
- Monoisotopenmasse: 729.159
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 19
- Schwere Atomanzahl: 47
- Anzahl drehbarer Bindungen: 18
- Komplexität: 1210
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -4.5
- Topologische Polaroberfläche: 342
Experimentelle Eigenschaften
- Dichte: 1.8
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.708
Coenzyme A, 3'-O-dephosphono-, S-acetate Verwandte Literatur
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Nukleoside, Nukleotide und Analoga Purin-Nukleotide Purin-Ribonukleosid-Diphosphat
- Lösungsmittel und organische Chemikalien Organische Verbindungen Nukleoside, Nukleotide und Analoga Purin-Nukleotide Purin-Ribonukleotide Purin-Ribonukleosid-Diphosphat
31664-34-3 (Coenzyme A, 3'-O-dephosphono-, S-acetate) Verwandte Produkte
- 143153-94-0(α-Amino-3-(phosphonomethyl)-2-quinoxalinepropanoic Acid)
- 2137837-44-4(Ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate)
- 2191212-88-9(1-(3-fluoro-4-methoxybenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)
- 1216929-62-2(6-ethyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride)
- 1789664-30-7(3-Acetamido-4-propoxybenzoic acid)
- 127876-39-5(2-(1H-1,2,3-benzotriazol-1-yl)-1-(1,1'-biphenyl-4-yl)ethanone)
- 757152-30-0(1-(chloromethyl)-4-methyl-1H-pyrazole)
- 1805062-78-5(5-Difluoromethyl-4-fluoro-2-iodopyridine)
- 884492-68-6(2-溴-4-甲基-6,7-二氢-5H-吡啶)
- 318238-10-7(1-(2-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine)
Empfohlene Lieferanten
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
